7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C17H10ClN7 and its molecular weight is 347.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis Methods
Research in heterocyclic chemistry has led to the synthesis of a variety of compounds with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. These compounds are synthesized through reactions involving different reagents, showcasing the versatility of this heterocyclic system in generating novel molecules with potential biological activities. For example, Shawali et al. (2008) demonstrated a new strategy for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines through oxidative cyclization and Dimroth rearrangement processes (Shawali, Hassaneen, & Shurrab, 2008).
Antimicrobial and Antifungal Applications
Several studies have evaluated the antimicrobial and antifungal properties of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. For instance, Abdelhamid et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidines and related compounds, demonstrating their potential as antimicrobial agents against a range of bacterial and fungal pathogens. This indicates the significance of such compounds in developing new antimicrobial therapies (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Potential Antiviral Agents
The ongoing search for effective antiviral agents has also incorporated pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. Alamshany et al. (2023) synthesized novel pyrimidine derivatives, including structures based on this motif, and assessed their activity against SARS-CoV-2 (COVID-19) through molecular docking studies. Their findings highlight the potential of these compounds in contributing to the development of new antiviral drugs (Alamshany et al., 2023).
Water Solubility and Pharmacological Potential
Addressing the challenge of water solubility in drug design, Baraldi et al. (2012) worked on modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus to improve its solubility. By functionalizing the C(5) position, they developed derivatives with enhanced water solubility, contributing valuable insights into designing more pharmacologically viable compounds (Baraldi et al., 2012).
Properties
IUPAC Name |
10-(2-chlorophenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN7/c18-13-5-1-2-6-14(13)25-16-12(9-21-25)17-22-15(23-24(17)10-20-16)11-4-3-7-19-8-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMNURIZXAZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.